molecular formula C28H16Cl2N2O4 B11937086 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide CAS No. 882864-42-8

4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide

Cat. No.: B11937086
CAS No.: 882864-42-8
M. Wt: 515.3 g/mol
InChI Key: IVMMANMPWOTTAJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a complex organic compound with the molecular formula C27H20Cl2N2O2 This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the anthracene core: This step involves the preparation of the anthracene derivative, which serves as the backbone of the compound.

    Introduction of the chlorobenzoyl group: This step involves the chlorination of benzoyl chloride, followed by its attachment to the anthracene core.

    Amidation reaction: The final step involves the formation of the amide bond between the chlorobenzoyl group and the anthracene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch reactors: Used for small to medium-scale production.

    Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation products: Quinones and other oxidized derivatives.

    Reduction products: Hydro derivatives.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-{4-[(4-chlorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 2-Chloro-N-(4-{4-[(2-chlorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 4-Chloro-N-{2,2-dichloro-1-[(4-chlorobenzoyl)amino]ethyl}benzamide

Uniqueness

4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is unique due to its specific structure, which includes multiple aromatic rings and functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

882864-42-8

Molecular Formula

C28H16Cl2N2O4

Molecular Weight

515.3 g/mol

IUPAC Name

4-chloro-N-[6-[(4-chlorobenzoyl)amino]-9,10-dioxoanthracen-2-yl]benzamide

InChI

InChI=1S/C28H16Cl2N2O4/c29-17-5-1-15(2-6-17)27(35)31-19-9-11-21-23(13-19)25(33)22-12-10-20(14-24(22)26(21)34)32-28(36)16-3-7-18(30)8-4-16/h1-14H,(H,31,35)(H,32,36)

InChI Key

IVMMANMPWOTTAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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